molecular formula C11H9BrN2O4 B1414008 Ethyl 4-bromo-3-cyano-5-nitrophenylacetate CAS No. 1805574-58-6

Ethyl 4-bromo-3-cyano-5-nitrophenylacetate

Cat. No. B1414008
CAS RN: 1805574-58-6
M. Wt: 313.1 g/mol
InChI Key: VNFPMLPCSMYAPB-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-3-cyano-5-nitrophenylacetate (EBCNPA) is an organic compound with a wide range of applications in the fields of scientific research and laboratory experiments. It is an important intermediate in the synthesis of various compounds and has been used in a variety of organic reactions. EBCNPA is an important building block for the synthesis of various compounds, including drugs, pesticides, and other organic molecules. Its unique molecular structure and properties make it a versatile tool for scientists and chemists.

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-3-cyano-5-nitrophenylacetate is based on its reactivity with various functional groups. It is an electrophilic compound and can react with nucleophilic groups, such as amines, alcohols, and carboxylic acids. It can also react with alkenes and alkynes to form new compounds. In addition, Ethyl 4-bromo-3-cyano-5-nitrophenylacetate can be used in the synthesis of various polymers and other materials.
Biochemical and Physiological Effects
Ethyl 4-bromo-3-cyano-5-nitrophenylacetate has been shown to have a number of biochemical and physiological effects. It has been shown to have antimicrobial activity and can inhibit the growth of certain bacteria and fungi. It has also been shown to have anti-inflammatory and analgesic effects and can be used to treat certain inflammatory conditions. In addition, Ethyl 4-bromo-3-cyano-5-nitrophenylacetate has been shown to have anticoagulant activity and can be used to prevent the formation of blood clots.

Advantages and Limitations for Lab Experiments

Ethyl 4-bromo-3-cyano-5-nitrophenylacetate has a number of advantages and limitations for laboratory experiments. One of the main advantages of using Ethyl 4-bromo-3-cyano-5-nitrophenylacetate is that it is a relatively simple and efficient method for the synthesis of various compounds. It is also relatively inexpensive and can be easily stored and handled. However, Ethyl 4-bromo-3-cyano-5-nitrophenylacetate can be toxic and should be handled with care. In addition, Ethyl 4-bromo-3-cyano-5-nitrophenylacetate can be difficult to purify and can be sensitive to light and air.

Future Directions

There are a number of potential future directions for the use of Ethyl 4-bromo-3-cyano-5-nitrophenylacetate in scientific research and laboratory experiments. One potential direction is the use of Ethyl 4-bromo-3-cyano-5-nitrophenylacetate in the synthesis of new drugs and other organic molecules. Another potential direction is the use of Ethyl 4-bromo-3-cyano-5-nitrophenylacetate in the synthesis of new polymers and other materials. Finally, Ethyl 4-bromo-3-cyano-5-nitrophenylacetate could be used in the synthesis of new fluorescent compounds, which could be used in various biological assays and imaging techniques.

Scientific Research Applications

Ethyl 4-bromo-3-cyano-5-nitrophenylacetate has been used in a variety of scientific research applications. It has been used in the synthesis of various organic molecules, including drugs, pesticides, and other organic compounds. It has also been used in the synthesis of various polymers and other materials. In addition, Ethyl 4-bromo-3-cyano-5-nitrophenylacetate has been used in the synthesis of various fluorescent compounds, which can be used in biological assays and imaging techniques.

properties

IUPAC Name

ethyl 2-(4-bromo-3-cyano-5-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O4/c1-2-18-10(15)5-7-3-8(6-13)11(12)9(4-7)14(16)17/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNFPMLPCSMYAPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C(=C1)[N+](=O)[O-])Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-bromo-3-cyano-5-nitrophenylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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